molecular formula C10H6ClNO B13049446 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B13049446
M. Wt: 191.61 g/mol
InChI Key: WPKISSDZCLEEDV-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C10H6ClNO. It is a derivative of indene, a bicyclic hydrocarbon, and contains a chloro substituent, a carbonyl group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro, carbonyl, and nitrile groups allows for diverse interactions with biological molecules, contributing to its potential bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the combination of its chloro, carbonyl, and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in synthesis and biological research .

Properties

Molecular Formula

C10H6ClNO

Molecular Weight

191.61 g/mol

IUPAC Name

4-chloro-1-oxo-2,3-dihydroindene-5-carbonitrile

InChI

InChI=1S/C10H6ClNO/c11-10-6(5-12)1-2-7-8(10)3-4-9(7)13/h1-2H,3-4H2

InChI Key

WPKISSDZCLEEDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=C(C=C2)C#N)Cl

Origin of Product

United States

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